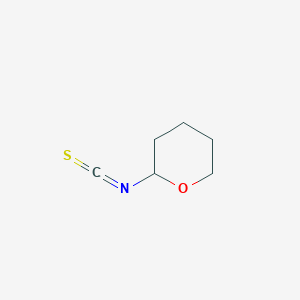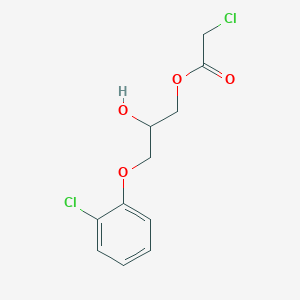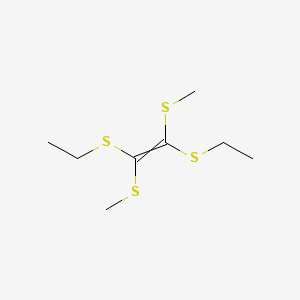
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene is an organic compound characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene typically involves the reaction of ethylsulfanyl and methylsulfanyl precursors with an ethene derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler sulfides.
Applications De Recherche Scientifique
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways may include enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(phenylsulfonyl)ethylene: Another compound with sulfonyl groups attached to an ethene backbone.
2-Bis(methylthio)methylene malononitrile: Contains methylthio groups and is used in similar applications.
Uniqueness
1,2-Bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
94658-49-8 |
|---|---|
Formule moléculaire |
C8H16S4 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
1,2-bis(ethylsulfanyl)-1,2-bis(methylsulfanyl)ethene |
InChI |
InChI=1S/C8H16S4/c1-5-11-7(9-3)8(10-4)12-6-2/h5-6H2,1-4H3 |
Clé InChI |
BHNPHIAZCQOLAR-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(SC)SCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


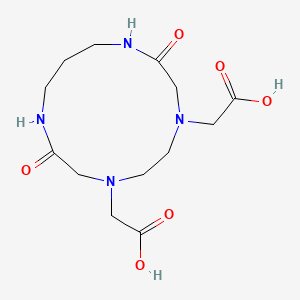


![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
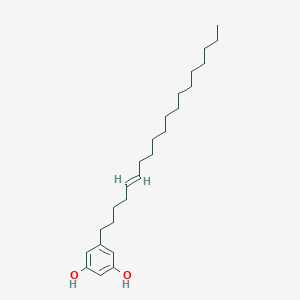

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)



